15-Deoxy-Delta12,14-Prostaglandin J2-d9
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Overview
Description
15-Deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) is a naturally occurring cyclopentenone prostaglandin derived from the dehydration of prostaglandin D2 (PGD2). It is known for its potent biological activities, including anti-inflammatory, anti-tumor, and pro-apoptotic effects. As an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), 15d-PGJ2 plays a significant role in various physiological and pathological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15d-PGJ2 typically involves the dehydration of PGD2. This process can be catalyzed by albumin or occur spontaneously under physiological conditions. The key steps include:
Dehydration of PGD2: PGD2 undergoes non-enzymatic dehydration to form PGJ2, which further dehydrates to yield Δ12-PGJ2 and finally 15d-PGJ2.
Chemical Synthesis:
Industrial Production Methods: While the industrial production of 15d-PGJ2 is not extensively documented, it is likely to involve large-scale synthesis using the aforementioned chemical routes, optimized for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 15d-PGJ2 undergoes various chemical reactions, including:
Michael Addition: The α,β-unsaturated carbonyl group in 15d-PGJ2 allows it to react with nucleophiles such as thiols, forming covalent adducts.
Oxidation and Reduction: 15d-PGJ2 can be oxidized or reduced under specific conditions, altering its biological activity.
Common Reagents and Conditions:
Nucleophiles: Glutathione and cysteine residues are common nucleophiles that react with 15d-PGJ2.
Oxidizing Agents: Hydrogen peroxide and other reactive oxygen species can oxidize 15d-PGJ2.
Major Products:
Scientific Research Applications
15d-PGJ2 has a wide range of applications in scientific research:
Mechanism of Action
15d-PGJ2 exerts its effects through several mechanisms:
PPARγ Activation: As an endogenous ligand, 15d-PGJ2 activates PPARγ, leading to the regulation of genes involved in lipid metabolism, inflammation, and cell differentiation.
Electrophilic Stress: The α,β-unsaturated carbonyl group in 15d-PGJ2 reacts with nucleophiles, inducing electrophilic stress and modulating signaling pathways.
Apoptosis Induction: 15d-PGJ2 can induce apoptosis through the activation of caspases and the inhibition of survival pathways such as PI3K-Akt.
Comparison with Similar Compounds
Prostaglandin D2 (PGD2): The precursor of 15d-PGJ2, involved in inflammatory responses.
Δ12-Prostaglandin J2 (Δ12-PGJ2): An intermediate in the formation of 15d-PGJ2, with similar but less potent biological activities.
Cyclopentenone Prostaglandins: Other members of this class, such as PGA1 and PGA2, share the electrophilic properties and biological activities of 15d-PGJ2.
Uniqueness of 15d-PGJ2: 15d-PGJ2 is unique due to its strong affinity for PPARγ and its potent anti-inflammatory and pro-apoptotic effects. Its ability to form covalent adducts with proteins through Michael addition reactions distinguishes it from other prostaglandins .
Properties
Molecular Formula |
C20H28O3 |
---|---|
Molecular Weight |
325.5 g/mol |
IUPAC Name |
(Z)-7-[(1S,5E)-5-[(E)-5,5,6,6,7,7,8,8,8-nonadeuteriooct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7-,10-6+,18-13+/t17-/m0/s1/i1D3,2D2,3D2,4D2 |
InChI Key |
VHRUMKCAEVRUBK-ALEWIJCRSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C/C=C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
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